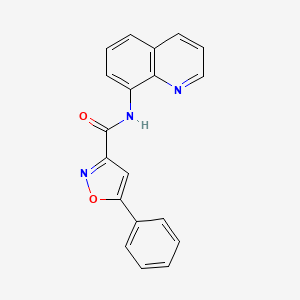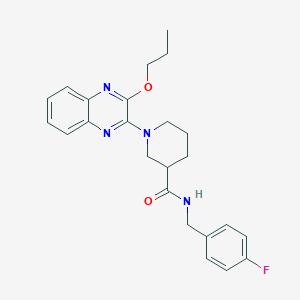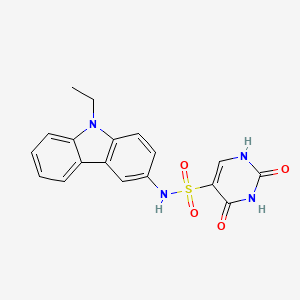![molecular formula C24H21N3O3 B11300705 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11300705.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Coupling with Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable phenyl halide and a palladium catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an appropriate amine with a benzoyl chloride derivative under basic conditions.
Final Coupling: The final compound can be obtained by coupling the oxadiazole-phenyl intermediate with the benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mécanisme D'action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The oxadiazole ring and phenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide: can be compared with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, improved stability, or specific reactivity. The presence of the propan-2-yloxy group may also influence the compound’s solubility and bioavailability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H21N3O3/c1-16(2)29-19-14-12-18(13-15-19)23(28)25-21-11-7-6-10-20(21)24-26-22(27-30-24)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28) |
Clé InChI |
YRPXUTFEGHQPEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-4-methyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11300637.png)
![2-ethyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11300645.png)
![N-benzyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11300661.png)
![1-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11300667.png)

![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11300675.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11300679.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11300691.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11300692.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11300707.png)
![2-(2-methoxyphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11300711.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11300719.png)
